(2-Methoxy-4-methylpyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxy-4-methylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-9-8(11-2)7(6)5-10/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOZBRXGVPJLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 4 Methylpyridin 3 Yl Methanol
Retrosynthetic Analysis and Key Synthetic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lakotalakes.comfiveable.me For (2-Methoxy-4-methylpyridin-3-yl)methanol, the most logical primary disconnection is the C-O bond of the primary alcohol, which points to a functional group interconversion (FGI). The hydroxymethyl group at the C-3 position is most commonly formed by the reduction of a carbonyl group, such as a carboxylic acid, ester, or aldehyde.
This leads to a key precursor: 2-methoxy-4-methylnicotinic acid or its corresponding ester. This precursor simplifies the synthetic challenge to the formation of a trisubstituted pyridine (B92270) carboxylic acid.
Further disconnection of the 2-methoxy-4-methylnicotinic acid precursor can be envisioned in two main ways:
Functionalization of a pre-formed ring: This approach starts with a simpler pyridine, such as 2-methoxy-4-methylpyridine. The carboxyl group can then be installed at the C-3 position. This is a powerful strategy as it builds complexity on a readily available scaffold.
De novo ring synthesis: This strategy involves constructing the pyridine ring from acyclic precursors. Methods like the Hantzsch pyridine synthesis or other condensation reactions can be designed to yield the desired substitution pattern directly. advancechemjournal.comillinois.edu
The most direct and plausible forward synthesis based on this analysis involves the preparation of 2-methoxy-4-methylpyridine, followed by regioselective functionalization at the C-3 position to install a carboxyl group, and a final reduction step to yield the target alcohol.
Classical and Established Synthetic Routes
Established methods for synthesizing substituted pyridines rely on well-understood reactions, including the stepwise functionalization of the pyridine ring and its formation from acyclic compounds.
The functionalization of a pre-existing pyridine ring is a primary strategy for preparing highly substituted derivatives. rsc.org For the target molecule, a key transformation is the introduction of a functional group at the C-3 position of a 2,4-substituted pyridine.
A highly effective method for achieving this is directed ortho-metalation (DoM) . The methoxy (B1213986) group at the C-2 position of a pyridine ring can direct lithiation to the C-3 position. clockss.org While the lithiation of 2-methoxypyridine (B126380) itself can be complex, often yielding the C-3 lithiated species as the thermodynamic product, this provides a direct route for introducing an electrophile. researchgate.net
A plausible synthesis of the key precursor, 2-methoxy-4-methylnicotinic acid, would start with 2-methoxy-4-methylpyridine . sigmaaldrich.com Treatment of this substrate with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is expected to deprotonate the C-3 position due to the directing effect of the C-2 methoxy group. clockss.orgrsc.org Quenching the resulting organolithium intermediate with carbon dioxide (CO₂) would yield the target carboxylic acid, 2-methoxy-4-methylnicotinic acid . uni.lu
| Step | Starting Material | Reagents | Product | Reaction Type |
| 1 | 2-Methoxy-4-methylpyridine | 1. LDA or LTMP2. CO₂3. H₃O⁺ workup | 2-Methoxy-4-methylnicotinic acid | Directed ortho-metalation and Carboxylation |
Other classical functionalization reactions, while not leading directly to the final product, are fundamental in pyridine chemistry. These include electrophilic substitution reactions like nitration and halogenation, which are generally difficult on the electron-deficient pyridine ring but can be facilitated by activating groups. nih.gov Conversely, nucleophilic substitutions are more common. The inherent reactivity of pyridines often needs to be modulated, for instance by forming the N-oxide, to alter the regioselectivity of substitutions. acs.org
De novo synthesis involves the construction of the heterocyclic ring from one or more acyclic precursors. mdpi.comchemrxiv.org These methods are powerful for creating polysubstituted pyridines where direct functionalization might be challenging. illinois.edunih.gov
One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. lakotalakes.com To synthesize a structure like (2-Methoxy-4-methylpyridin-3-yl)methanol, specifically modified precursors would be required to achieve the correct substitution pattern, which can be complex.
Other multicomponent reactions and cycloaddition strategies provide alternative routes. organic-chemistry.orgresearchgate.net For instance, transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can yield highly substituted pyridines. acs.org A theoretical route could involve the cycloaddition of a nitrile with appropriately substituted alkyne fragments to assemble the 2-methoxy-4-methyl-3-substituted pyridine core. However, achieving regiocontrol with such methods can be a significant challenge.
The final and crucial step in the proposed synthetic sequence is the reduction of the carbonyl group at the C-3 position. The reduction of carboxylic acids and their esters to primary alcohols is a standard and high-yielding transformation in organic synthesis.
Starting from 2-methoxy-4-methylnicotinic acid uni.lu or its methyl ester, treatment with a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) would cleanly reduce the carboxyl group to the hydroxymethyl group, affording the target compound, (2-Methoxy-4-methylpyridin-3-yl)methanol . chemicalbook.com
| Precursor | Reagent | Product | Reaction Type |
| 2-Methoxy-4-methylnicotinic acid | LiAlH₄ | (2-Methoxy-4-methylpyridin-3-yl)methanol | Reduction |
| Methyl 2-methoxy-4-methylnicotinate | LiAlH₄ | (2-Methoxy-4-methylpyridin-3-yl)methanol | Reduction |
Alternatively, if a synthetic route yielded 2-methoxy-4-methyl-3-cyanopyridine , this nitrile could also serve as a precursor. Reduction of the nitrile group typically yields a primary amine, which could then be converted to the alcohol via diazotization followed by hydrolysis, though this is a more circuitous route than the direct reduction of the carboxylic acid.
Modern and Advanced Synthetic Strategies
Recent advances in synthetic chemistry have focused on developing more efficient and selective reactions, particularly through catalysis. These methods offer novel ways to functionalize heterocyclic compounds.
C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, improving atom economy by avoiding pre-functionalization steps. rsc.orgbeilstein-journals.orgnih.gov For the synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol, a theoretical C-H activation strategy could involve the direct hydroxymethylation of the C-3 position of 2-methoxy-4-methylpyridine. While challenging due to the need for high regioselectivity, various transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) are known to catalyze the C-H functionalization of pyridines. nih.govbeilstein-journals.org
Cross-coupling reactions , such as Suzuki or Negishi couplings, are also mainstays of modern synthesis. A plausible route could involve the synthesis of a halogenated precursor, such as 3-bromo-2-methoxy-4-methylpyridine. This compound could then undergo a cross-coupling reaction with a suitable partner to introduce the hydroxymethyl group or a precursor to it.
The development of novel catalytic systems, including nanocatalysts and organocatalysts, continues to expand the toolbox for pyridine synthesis. bhu.ac.inresearchgate.netnumberanalytics.com These methods often provide benefits such as milder reaction conditions, higher yields, and improved sustainability profiles compared to classical approaches. For instance, various heterogeneous catalysts have been developed for pyridine synthesis through alkylation and other functionalization reactions. numberanalytics.com While not yet demonstrated for this specific molecule, these advanced strategies represent the forefront of synthetic methodology and could offer more efficient pathways in the future.
Stereoselective and Regioselective Transformations
Achieving specific stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. For substituted pyridines, the challenge often lies in controlling the position of functional groups on the pyridine ring.
The synthesis of 2-methylpyridines, for example, can suffer from a lack of regioselective control, leading to the indiscriminate addition of alkyl groups at the 2, 3, and 4 positions of the pyridine ring mdpi.com. Methods that generate alkyl radicals often lack the necessary control for synthetic utility, producing a mixture of isomers instead of a single desired product mdpi.com. This underscores the critical need for developing highly regioselective transformations to ensure that functional groups are installed at the correct positions on the pyridine core, a key consideration for the synthesis of a precisely substituted compound like (2-Methoxy-4-methylpyridin-3-yl)methanol.
In the realm of stereoselectivity, enantioselective multicomponent reactions (MCRs) have emerged as a powerful tool. For instance, the synthesis of chiral phosphonylated 1,2-dihydroisoquinoline (B1215523) derivatives, which share structural motifs with substituted pyridines, has been achieved with high yields (up to 99%) and excellent enantioselectivities (up to 94% enantiomeric excess) using a chiral silver spirocyclic phosphate (B84403) acid catalyst frontiersin.org. Such strategies, which guide the formation of a specific stereoisomer, are crucial for producing enantiomerically pure final products.
Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, represent a highly efficient synthetic strategy. frontiersin.org These one-pot reactions are advantageous for their atom economy, reduction of waste, and potential to quickly build molecular complexity. frontiersin.orgacsgcipr.org
The construction of pyridine rings is well-suited to MCR approaches, which can be more efficient than linear sequences. acsgcipr.org Several classic MCRs are employed for pyridine synthesis:
Hantzsch Pyridine Synthesis: Typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which initially forms a dihydropyridine that is subsequently oxidized to the pyridine. acsgcipr.org
Guareschi-Thorpe Reaction: A condensation reaction that directly yields a functionalized pyridine. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis: Another direct route to aromatic pyridines through a sequence of condensation and elimination reactions. acsgcipr.org
While MCRs can sometimes be slow and result in moderate yields, their performance can be enhanced through techniques like microwave heating or by integration into flow chemistry systems. acsgcipr.org
Table 1: Overview of Selected Multi-Component Reactions for Pyridine Synthesis This table is interactive. You can sort and filter the data.
| Reaction Name | Typical Reactants | Key Feature | By-products |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Forms a dihydropyridine intermediate requiring oxidation. acsgcipr.org | Water |
| Guareschi-Thorpe Reaction | Cyanoacetamide, β-dicarbonyl compound | Direct formation of a substituted pyridone. acsgcipr.org | Water, Ammonia |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | Versatile for constructing various substituted pyridines. acsgcipr.org | Water |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing. europa.eu These benefits include enhanced safety through better heat dissipation, improved scalability, and higher efficiency. europa.euorganic-chemistry.org
The synthesis of pyridine derivatives has been shown to benefit greatly from continuous flow methods. For instance, the N-oxidation of various pyridines using a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant achieved yields of up to 99% with significantly reduced reaction times compared to batch methods. organic-chemistry.org This flow process proved to be safer, greener, and highly efficient, with the catalyst remaining active for over 800 hours of continuous operation, making it suitable for large-scale production. organic-chemistry.org
Similarly, a continuous flow process for the α-methylation of pyridines has been developed, offering a greener and more convenient route to 2-methylpyridines. mdpi.com This method uses a column packed with Raney® nickel and an alcohol as the methyl source at elevated temperatures, which are achievable in a flow system by superheating the solvent above its boiling point. mdpi.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of 2-Methylpyridines This table is interactive. You can sort and filter the data.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Typical Reaction Time | 19 hours mdpi.com | 30 minutes (residence time) |
| Temperature | ~200 °C (reflux) mdpi.com | >180 °C (superheated) mdpi.com |
| Scalability | Limited | Easily scalable organic-chemistry.org |
| Safety | Higher risk with exothermic reactions | Enhanced safety, better heat control europa.euorganic-chemistry.org |
| Efficiency | Lower throughput | Higher throughput, continuous operation organic-chemistry.org |
Optimization of Reaction Conditions and Yields in Scalable Synthesis
Optimizing reaction parameters is crucial for maximizing yield and ensuring the economic viability of a synthesis, particularly for large-scale production. In the synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol and related compounds, key variables include the choice of catalyst, solvent, temperature, and reaction time.
In flow chemistry systems, these parameters can be precisely controlled to enhance product yield. The continuous flow N-oxidation of pyridine derivatives, for example, was optimized by using a TS-1/H₂O₂ system in methanol (B129727), which led to nearly quantitative yields. organic-chemistry.org The ability to operate at elevated temperatures and pressures safely in a microreactor allows for faster reaction rates and improved conversion. mdpi.comeuropa.eu
Table 3: Impact of Reaction Conditions on Yield in Flow Synthesis of Pyridine N-Oxides This table is interactive. You can sort and filter the data.
| Substrate | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine | 80 | 10 | 99 | organic-chemistry.org |
| 4-Picoline | 80 | 10 | 99 | organic-chemistry.org |
| 2-Chloropyridine | 80 | 10 | 98 | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com The synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol can incorporate several of these principles.
Waste Prevention: MCRs are inherently green as they combine multiple reactants in one pot, reducing the number of steps and purification stages, thus minimizing waste. frontiersin.org
Atom Economy: MCRs are designed to maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. acsgcipr.org
Less Hazardous Chemical Synthesis: The use of safer reagents, such as replacing traditional toxic oxidants with hydrogen peroxide in a flow system, exemplifies this principle. organic-chemistry.org The byproduct of H₂O₂ is water, which is benign.
Safer Solvents and Auxiliaries: Research into green synthesis often explores the use of less hazardous solvents like water or glycerol, or even solvent-free conditions, to reduce environmental impact. researchgate.netresearchgate.net
Use of Renewable Feedstocks: A fundamental goal of green chemistry is to use raw materials derived from renewable sources, such as biomass, instead of depletable fossil fuels. sphinxsai.commdpi.com
Catalysis: The use of catalysts, especially recyclable ones like the TS-1 in the packed-bed flow reactor, is superior to stoichiometric reagents. organic-chemistry.org Catalysts allow for reactions to occur with higher efficiency and under milder conditions. bridgew.edu
By embracing methodologies like MCRs and flow chemistry, the synthesis of pyridine derivatives can be made significantly more sustainable and environmentally friendly. frontiersin.orgacsgcipr.orgorganic-chemistry.org
Table 4: Application of Green Chemistry Principles in Discussed Synthetic Methodologies This table is interactive. You can sort and filter the data.
| Green Chemistry Principle | Multi-Component Reactions (MCRs) | Flow Chemistry |
|---|---|---|
| Waste Prevention | High: Reduces intermediate isolation and purification steps. frontiersin.org | High: Can lead to higher yields and less byproduct formation. organic-chemistry.org |
| Atom Economy | High: Designed to incorporate most atoms from reactants into the product. acsgcipr.org | N/A (Process Dependant) |
| Less Hazardous Synthesis | Moderate: Dependent on the specific reagents used. | High: Allows safe use of hazardous reagents and reactions. europa.eu |
| Energy Efficiency | Moderate: Can be improved with microwave or flow conditions. acsgcipr.org | High: Reduced reaction times can lower energy consumption. organic-chemistry.org |
| Catalysis | High: Often employ catalytic cycles. | High: Ideal for using solid-phase or recyclable catalysts. organic-chemistry.org |
Chemical Reactivity and Transformations of 2 Methoxy 4 Methylpyridin 3 Yl Methanol
Reactions Involving the Hydroxymethyl Functional Group
The hydroxymethyl group at the 3-position of the pyridine (B92270) ring is a primary alcohol, and as such, it undergoes a range of typical alcohol reactions, including oxidation, derivatization, halogenation, and nucleophilic substitution.
Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)
The primary alcohol of (2-Methoxy-4-methylpyridin-3-yl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are effective for the selective oxidation of primary alcohols to aldehydes. libretexts.org The reaction with PCC typically proceeds under anhydrous conditions to prevent over-oxidation to the carboxylic acid. libretexts.org The presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which may then be further oxidized. libretexts.org
Table 1: Oxidation of (2-Methoxy-4-methylpyridin-3-yl)methanol to Aldehyde
| Reactant | Reagent | Product |
|---|---|---|
| (2-Methoxy-4-methylpyridin-3-yl)methanol | Pyridinium Chlorochromate (PCC) | 2-Methoxy-4-methylpyridine-3-carbaldehyde |
Stronger oxidizing agents, such as manganese(IV) oxide (MnO₂), can also be used. While MnO₂ is often used for the oxidation of allylic and benzylic alcohols, it can also oxidize other primary alcohols. organic-chemistry.org Depending on the reaction conditions, the oxidation can yield the aldehyde or proceed further to the corresponding carboxylic acid, 2-methoxy-4-methylnicotinic acid. A direct conversion of activated primary alcohols to terminal alkynes via a one-pot, two-step process involving oxidation with manganese dioxide followed by treatment with the Bestmann-Ohira reagent has also been described, suggesting a potential, more complex transformation pathway for the hydroxymethyl group. organic-chemistry.org
Table 2: Oxidation of (2-Methoxy-4-methylpyridin-3-yl)methanol to Carboxylic Acid
| Reactant | Reagent | Product |
|---|---|---|
| (2-Methoxy-4-methylpyridin-3-yl)methanol | Manganese(IV) Oxide (MnO₂) | 2-Methoxy-4-methylnicotinic acid |
Derivatization via Esterification and Etherification
The hydroxymethyl group can be readily derivatized through esterification and etherification reactions.
Esterification: The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters. masterorganicchemistry.com In the case of (2-Methoxy-4-methylpyridin-3-yl)methanol, reaction with a carboxylic acid (R-COOH) under acidic conditions would yield the corresponding ester. The reaction is an equilibrium process, and often the alcohol is used in large excess to drive the reaction towards the product. masterorganicchemistry.com Various acid catalysts can be employed, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com A patent for the esterification of pyridine carboxylic acids using alkane sulfonic acids as catalysts also highlights a relevant industrial approach. google.com
Table 3: Esterification of (2-Methoxy-4-methylpyridin-3-yl)methanol
| Reactant | Reagent | Product |
|---|---|---|
| (2-Methoxy-4-methylpyridin-3-yl)methanol | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | (2-Methoxy-4-methylpyridin-3-yl)methyl ester |
Etherification: The synthesis of ethers from (2-Methoxy-4-methylpyridin-3-yl)methanol can be achieved through various methods. One common laboratory method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. More advanced methods, such as palladium-catalyzed coupling reactions, have been developed for the synthesis of pyridine ethers, which are of interest as potential PPAR agonists. researchgate.net
Halogenation and Conversion to Alkyl Halides
The hydroxyl group of the hydroxymethyl moiety can be replaced by a halogen, typically chlorine, to form a 3-(halomethyl)pyridine derivative. A common reagent for this transformation is thionyl chloride (SOCl₂). chemicalbook.comresearchgate.net The reaction of an alcohol with thionyl chloride proceeds via a chlorosulfite intermediate. researchgate.net In the presence of a base like pyridine, the reaction often proceeds with inversion of configuration via an SN2 mechanism. doubtnut.com This conversion is a critical step in the synthesis of many pharmaceutical compounds, as the resulting chloromethylpyridine is a versatile intermediate for further functionalization. chemicalbook.comchemicalbook.com
Table 4: Halogenation of (2-Methoxy-4-methylpyridin-3-yl)methanol
| Reactant | Reagent | Product |
|---|---|---|
| (2-Methoxy-4-methylpyridin-3-yl)methanol | Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-2-methoxy-4-methylpyridine |
Nucleophilic Substitution Reactions
The conversion of the hydroxymethyl group to a halomethyl group, as described in the previous section, activates the benzylic carbon for nucleophilic substitution reactions. The resulting 3-(chloromethyl)-2-methoxy-4-methylpyridine can react with a wide range of nucleophiles to introduce new functional groups.
For instance, in the synthesis of the key intermediate for rabeprazole (B1678785) sodium, 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine is reacted with 2-mercaptobenzimidazole (B194830) in the presence of sodium hydroxide. google.com This reaction is a nucleophilic substitution where the sulfur atom of the mercaptobenzimidazole displaces the chloride ion. google.com This example demonstrates a practical application of the nucleophilic substitution pathway for this class of compounds.
Table 5: Nucleophilic Substitution of 3-(Chloromethyl)-2-methoxy-4-methylpyridine
| Reactant | Nucleophile | Product |
|---|---|---|
| 3-(Chloromethyl)-2-methoxy-4-methylpyridine | 2-Mercaptobenzimidazole | 2-[[(2-Methoxy-4-methylpyridin-3-yl)methyl]thio]-1H-benzimidazole |
Reactions Involving the Pyridine Heterocycle
The pyridine ring in (2-Methoxy-4-methylpyridin-3-yl)methanol is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com However, the substituents on the ring play a crucial role in directing the position of substitution.
In (2-Methoxy-4-methylpyridin-3-yl)methanol, the ring is substituted at positions 2, 3, and 4. The available positions for electrophilic attack are C-5 and C-6. The directing effects of the existing substituents must be considered:
The 2-methoxy group is an activating, ortho-para director. brainly.combrainly.comorganicchemistrytutor.com It will strongly favor substitution at the 5-position (para to the methoxy (B1213986) group).
The 4-methyl group is a weakly activating, ortho-para director. chemguide.co.ukdocbrown.info It will favor substitution at the 5-position (ortho to the methyl group).
The 3-hydroxymethyl group is a weakly deactivating, meta-director. It will favor substitution at the 5-position.
Given that all three substituents direct towards the 5-position, it is highly probable that electrophilic substitution, such as nitration, would occur at this position. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com The existence of 2-methoxy-3-nitro-4-methylpyridine suggests that nitration of such substituted pyridines is a feasible transformation. acrospharmatech.com
Table 6: Predicted Electrophilic Nitration of (2-Methoxy-4-methylpyridin-3-yl)methanol
| Reactant | Reagent | Predicted Major Product |
|---|---|---|
| (2-Methoxy-4-methylpyridin-3-yl)methanol | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | (2-Methoxy-5-nitro-4-methylpyridin-3-yl)methanol |
Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack, particularly when the nitrogen atom is quaternized or oxidized. However, the reactivity and regioselectivity of nucleophilic aromatic substitution (SNAr) on the neutral pyridine ring are heavily influenced by the substituents. The 2-methoxy and 4-methyl groups are electron-donating, which generally deactivates the ring towards nucleophilic attack compared to unsubstituted pyridine.
For substitution to occur on the neutral ring, a strong nucleophile and typically harsh reaction conditions would be necessary. More commonly, the pyridine nitrogen is activated to facilitate substitution. Activation via quaternization, for instance by methylation, creates a positively charged pyridinium salt. In such salts, the ring becomes significantly more electrophilic. Studies on N-methylpyridinium ions show that they readily undergo SNAr reactions. For example, the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) proceeds via a mechanism involving the rate-determining deprotonation of an addition intermediate. nih.gov The observed reactivity order for leaving groups in these systems is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical "element effect" seen in many SNAr reactions where fluoride (B91410) is the most labile leaving group. nih.gov
In the context of (2-Methoxy-4-methylpyridin-3-yl)methanol, a substitution reaction would likely require prior transformation of a substituent into a good leaving group or activation of the ring system.
N-Oxidation and Quaternization
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, readily undergoing oxidation and quaternization reactions.
N-Oxidation: The formation of a pyridine N-oxide is a common transformation that alters the electronic properties of the ring, influencing its reactivity. This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). A related industrial process demonstrates the N-oxidation of a similar substrate, 4-(3-methoxy propoxy)-2,3-dimethylpyridine, as a key intermediate step. google.com The resulting N-oxide can then direct further functionalization. For example, the N-oxide group can facilitate reactions at the adjacent methyl group. google.com
Quaternization: The pyridine nitrogen can be alkylated by electrophiles like alkyl halides to form pyridinium salts. This reaction transforms the neutral pyridine into a cationic species, which significantly impacts its reactivity. For instance, quaternization is the first step in activating the pyridine ring for subsequent functionalization via photocatalysis. acs.orgnih.gov The resulting N-alkoxypyridinium or N-amidopyridinium salts can serve as precursors for radical generation, enabling site-selective modifications at the C4 position. acs.orgnih.gov
Table 1: Representative N-Oxidation and Quaternization Reactions on Pyridine Scaffolds
| Reaction | Reagent(s) | Product Type | Purpose | Reference |
|---|---|---|---|---|
| N-Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | Pyridine N-oxide | Ring activation, directing group | google.com |
| Quaternization | Alkyl Halides, N-chloroamides | Pyridinium Salt | Ring activation for substitution/functionalization | acs.orgnih.gov |
Transformations of the Methoxy and Methyl Substituents
The methoxy and methyl groups attached to the pyridine ring are not merely passive substituents; they can participate in a variety of chemical transformations.
The cleavage of the aryl methyl ether bond in the 2-methoxy group to yield the corresponding pyridin-2-one tautomer, 2-hydroxypyridine, is a significant transformation. This demethylation can be accomplished using various reagents.
Classical methods often employ strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). wikipedia.org Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers, proceeding through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of bromide. wikipedia.org
More modern and selective methods have also been developed. L-selectride (lithium tri-sec-butylborohydride) has been shown to be a highly efficient reagent for the chemoselective demethylation of methoxypyridines. thieme-connect.com Treatment of various methoxypyridine derivatives with L-selectride in refluxing THF affords the corresponding hydroxypyridines in good yields. thieme-connect.com A key advantage of this method is its chemoselectivity; it can cleave the methyl ether of a methoxypyridine without affecting a methoxybenzene (anisole) moiety present in the same molecule. thieme-connect.com This selectivity was demonstrated in the synthesis of metabolites of omeprazole (B731). thieme-connect.com
Table 2: Conditions for Demethylation of Methoxypyridines
| Reagent | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| L-selectride | THF | Reflux | 87% | thieme-connect.com |
| Boron Tribromide (BBr₃) | Dichloromethane | Room Temp or below | Varies | wikipedia.org |
The 4-methyl group (a picolinyl methyl group) can be functionalized, typically by exploiting the acidity of its C-H bonds. Deprotonation with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a nucleophilic carbanion. researchgate.net This anion can then react with a wide range of electrophiles, allowing for the introduction of various functional groups. The stability and reactivity of these lithiated intermediates can be influenced by solvent effects and the presence of additives. researchgate.net
Alternatively, radical reactions can be used for functionalization. In a patented synthesis, a 2,3-dimethylpyridine-N-oxide derivative undergoes regioselective chlorination at the 2-methyl position using N-chlorophthalimide in the presence of a radical initiator like dibenzoyl peroxide. google.com This highlights how activation via N-oxidation can steer reactivity towards the side chain. This strategy is crucial for the synthesis of complex molecules like benzimidazole (B57391) derivatives. google.com
Utilization in Annulation and Heterocyclic Ring-Forming Reactions
(2-Methoxy-4-methylpyridin-3-yl)methanol and its derivatives are valuable synthons for constructing more complex heterocyclic systems through annulation (ring-forming) reactions. The existing functional groups provide handles for cyclization.
For example, the hydroxymethyl group at the 3-position and the methyl group at the 4-position are suitably positioned for the formation of a fused six-membered ring. After conversion of the hydroxymethyl group to a chloromethyl group and potential activation of the 4-methyl group, an intramolecular cyclization could lead to a dihydronaphthyridine derivative.
Furthermore, the molecule can be used in intermolecular annulation reactions. Phosphine-catalyzed [3+2] and [4+2] annulation reactions are powerful methods for constructing five- and six-membered rings, respectively. rsc.org While specific examples involving (2-Methoxy-4-methylpyridin-3-yl)methanol are not detailed, derivatives of this compound could be designed to participate in such reactions. For instance, converting the hydroxymethyl group into a Michael acceptor or an allene (B1206475) could enable its use in phosphine-catalyzed annulations with suitable reaction partners to create novel spiro or fused heterocyclic structures. rsc.org
The synthesis of omeprazole and its analogues, which involves coupling a substituted pyridine moiety with a benzimidazole unit, exemplifies the use of such pyridine building blocks in constructing complex, multi-ring drug molecules. google.comthieme-connect.com
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While the compound is listed by some chemical suppliers fluorochem.co.ukaobchem.comcymitquimica.com, and information on isomeric or related structures is available sigmaaldrich.comnih.govbldpharm.comsigmaaldrich.como2hdiscovery.couni.lunih.gov, no specific, published experimental data for (2-Methoxy-4-methylpyridin-3-yl)methanol—such as NMR peak lists, mass-to-charge ratios, or vibrational frequencies—could be retrieved from the search results. Crafting a scientifically accurate and detailed article as per the provided outline is not possible without this foundational data.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For (2-Methoxy-4-methylpyridin-3-yl)methanol, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of its substituent groups in the solid state.
While a specific crystal structure for (2-Methoxy-4-methylpyridin-3-yl)methanol is not publicly available, analysis of related structures, such as 4'-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, demonstrates the power of this technique. researchgate.net A crystallographic study would reveal the relative orientation of the methoxy (B1213986), methyl, and methanol (B129727) groups attached to the pyridine (B92270) ring. This conformational analysis is crucial, as the spatial arrangement of these functional groups governs intermolecular interactions, such as hydrogen bonding, which in turn dictates the crystal packing and influences physical properties like melting point and solubility. For instance, the hydroxyl group of the methanol substituent is capable of acting as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the methoxy and hydroxyl groups can act as hydrogen bond acceptors. These interactions would be meticulously mapped in a crystal structure analysis. researchgate.net
Chromatographic Techniques for Separation, Purification, and Purity Analysis
Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture, purifying compounds, and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of (2-Methoxy-4-methylpyridin-3-yl)methanol and quantifying any impurities. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound such as this.
A validated RP-HPLC method would allow for the precise determination of purity. ptfarm.pl For a related compound, 4-Methoxy-3,5-dimethylpyridine-2-methanol, a successful separation was achieved using a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like phosphoric or formic acid. sielc.com The method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantitation). researchgate.netnih.gov The stability of the compound under various conditions can also be monitored by observing the emergence of degradation peaks in the chromatogram over time.
Below is a table outlining a typical set of HPLC conditions for the analysis of (2-Methoxy-4-methylpyridin-3-yl)methanol, based on methods for similar structures.
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) | Eluent to move the analyte through the column. Formic acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and efficient separation. |
| Detection | UV at ~270 nm | The pyridine ring is a chromophore, allowing for UV detection. |
| Column Temp. | 25 - 30 °C | Maintains consistent retention times and separation efficiency. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is well-suited for the analysis of volatile and thermally stable compounds like (2-Methoxy-4-methylpyridin-3-yl)methanol. The primary applications would be to confirm the compound's identity, assess its purity, and identify any volatile impurities from the synthesis.
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. nih.gov The compound is separated from impurities based on its boiling point and interactions with the column's stationary phase. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (commonly by electron impact), resulting in a parent molecular ion and a series of characteristic fragment ions. The mass-to-charge ratio of these ions creates a unique mass spectrum, which serves as a molecular fingerprint.
While GC-MS can be challenging for some highly polar alcohols due to potential peak tailing, derivatization can sometimes be employed, though it is often not necessary for pyridine-based alcohols. nih.gov The technique is highly effective for separating isomers, which can be a critical challenge in the synthesis of substituted pyridines. uab.edu
The expected mass spectrum for (2-Methoxy-4-methylpyridin-3-yl)methanol (C₈H₁₁NO₂, MW: 153.18) would show a molecular ion peak (M⁺) at m/z 153. Fragmentation would likely involve the loss of a hydrogen atom, a methoxy group (-•OCH₃), or the hydroxymethyl group (-•CH₂OH).
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of a chemical reaction. libretexts.org In the synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol, TLC would be used to track the consumption of starting materials and the formation of the desired product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase travels up the plate by capillary action, separating the components of the mixture based on their differential affinity for the stationary phase (silica gel) and the mobile phase. researchgate.net
Polar compounds, like the product alcohol, interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value. Less polar starting materials will have higher Rƒ values. The reaction is considered complete when the spot corresponding to the starting material has disappeared. The spots are typically visualized under UV light (at 254 nm), as the pyridine ring is UV-active.
A common mobile phase for separating moderately polar compounds like substituted pyridine methanols is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). ptfarm.pl
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Polar adsorbent for separation. F₂₅₄ indicates a fluorescent indicator for visualization at 254 nm. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) or Dichloromethane:Methanol (e.g., 95:5 v/v) | Solvent system to carry the analytes up the plate. The ratio is optimized to achieve good separation. |
| Visualization | UV light (254 nm) | To observe the spots of UV-active compounds. |
Elemental Analysis and Thermogravimetric Analysis for Purity and Stability
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For a purified sample of (2-Methoxy-4-methylpyridin-3-yl)methanol, the experimental percentages should match the theoretical values calculated from its molecular formula, C₈H₁₁NO₂, within a narrow margin of error (typically ±0.4%). This analysis serves as a fundamental check of purity and confirms that the correct empirical formula has been achieved.
Theoretical Elemental Composition for C₈H₁₁NO₂ (MW: 153.18 g/mol )
| Element | Symbol | Theoretical Percentage |
|---|---|---|
| Carbon | C | 62.73% |
| Hydrogen | H | 7.24% |
| Nitrogen | N | 9.14% |
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. TGA provides valuable information about the thermal stability of (2-Methoxy-4-methylpyridin-3-yl)methanol. By heating a small amount of the compound at a constant rate, a TGA curve is generated, showing the temperature at which the compound begins to decompose. This decomposition temperature is a key indicator of its thermal stability and can provide insights into its shelf-life and appropriate storage conditions.
Computational and Theoretical Studies of 2 Methoxy 4 Methylpyridin 3 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to view and understand the intrinsic properties of molecules. For (2-Methoxy-4-methylpyridin-3-yl)methanol, these methods can elucidate its electronic structure and predict its behavior in various chemical environments.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a principal method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the total energy of the system, the equilibrium geometry, characterized by specific bond lengths, bond angles, and dihedral angles, can be precisely calculated.
Table 1: Representative Calculated Geometric Parameters for a Substituted Pyridyl Methanol (B129727) using DFT (Note: Data is for an analogous compound, (RS)-(4-fluorophenyl)(pyridine-2yl)methanol, as specific data for (2-Methoxy-4-methylpyridin-3-yl)methanol is not available in the cited literature.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-O (methanol) | 1.427 | C-O-H | 109.3 |
| C-C (ring) | 1.390 - 1.405 | C-C-C (ring) | 118.5 - 121.0 |
| C-N (ring) | 1.335 - 1.345 | C-N-C (ring) | 117.0 |
Source: Adapted from theoretical studies on similar pyridyl methanol derivatives. semanticscholar.org
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like (2-Methoxy-4-methylpyridin-3-yl)methanol, which has rotatable bonds, conformational analysis is essential to identify the most stable spatial arrangements of its atoms.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and verify experimental results.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netscielo.org.za These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. For methoxy-substituted aromatic compounds, the calculated chemical shift of the methoxy (B1213986) group's carbon is particularly sensitive to its chemical environment. scielo.org.zaresearchgate.net
Table 3: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Methoxy-Substituted Aromatic Compound (Note: This table illustrates the typical agreement between calculated and experimental data and is not specific to (2-Methoxy-4-methylpyridin-3-yl)methanol.)
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C (Aromatic, O-linked) | 155.8 | 157.2 |
| C (Methoxy) | 53.0 | 55.6 |
| C (Aromatic) | 110-140 | 112-142 |
Source: Based on data from studies on methoxy-containing heterocyclic compounds. epstem.netscielo.org.za
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule. scielo.org.zanih.gov By comparing the calculated infrared (IR) spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made. iosrjournals.org Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods. semanticscholar.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.orgscielo.org.zaresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The calculated λmax values and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions involved. scielo.org.zaiivs.org
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. For a molecule like (2-Methoxy-4-methylpyridin-3-yl)methanol, this could involve studying its synthesis or its potential metabolic pathways. However, specific computational studies on the reaction mechanisms and transition states involving (2-Methoxy-4-methylpyridin-3-yl)methanol are not available in the reviewed scientific literature. Such studies would require dedicated and highly specific research projects.
Intermolecular Interactions and Supramolecular Assembly Prediction
The molecular architecture of (2-Methoxy-4-methylpyridin-3-yl)methanol, featuring a pyridine (B92270) ring, a methoxy group, a methyl group, and a hydroxymethyl group, facilitates a variety of intermolecular interactions that are crucial in determining its solid-state structure and bulk properties. Computational methods are instrumental in predicting how these interactions guide the self-assembly of molecules into larger supramolecular structures.
Key Intermolecular Interactions:
Hydrogen Bonding: The most significant intermolecular force for this compound is predicted to be hydrogen bonding. The hydroxyl group (-CH₂OH) acts as a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group serve as hydrogen bond acceptors. researchgate.netnih.gov Studies on similar pyridine alcohols and methoxypyridines confirm the prevalence of strong O-H···N and O-H···O hydrogen bonds. researchgate.netresearchgate.net These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex networks. nih.govnih.gov For instance, pairwise C—H⋯N hydrogen bonds can form inversion dimers. nih.gov
π-π Stacking: The aromatic pyridine ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The planarity of the pyridine ring is a key factor in facilitating these interactions, which contribute to the stability of the crystal lattice. nih.gov The substitution pattern on the pyridine ring can influence the geometry and strength of these stacking interactions.
Supramolecular Assembly Prediction:
Computational crystal structure prediction (CSP) methods can be employed to explore the potential packing arrangements of (2-Methoxy-4-methylpyridin-3-yl)methanol. These methods generate a multitude of hypothetical crystal structures and rank them based on their calculated lattice energies. rsc.orgrsc.orgresearchgate.net The prediction would likely reveal several competitive polymorphs, with the most stable structures maximizing the favorable intermolecular interactions, particularly the hydrogen bonding network.
The interplay between the strong hydrogen bonds and the weaker π-stacking and C-H···π interactions would dictate the final three-dimensional arrangement. It is conceivable that the molecules would form hydrogen-bonded chains or sheets, which are then stacked together through π-π and dispersion interactions, a common theme in the supramolecular chemistry of functionalized pyridines. nih.govmdpi.com
Table 1: Predicted Intermolecular Interactions in (2-Methoxy-4-methylpyridin-3-yl)methanol
| Interaction Type | Donor | Acceptor | Predicted Relative Strength |
| Hydrogen Bond | -OH | Pyridine N | Strong |
| Hydrogen Bond | -OH | Methoxy O | Moderate |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate |
| C-H···π | -CH₃, -CH₂OH | Pyridine Ring | Weak |
| Dispersion Forces | Entire Molecule | Entire Molecule | Significant (Cumulative) |
Quantitative Structure-Property Relationship (QSPR) Studies (Purely Chemical/Physical Attributes)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its properties without the need for experimental measurement. While a specific QSPR model for (2-Methoxy-4-methylpyridin-3-yl)methanol is not available, the principles of QSPR can be applied to predict its key attributes.
Molecular Descriptors:
For (2-Methoxy-4-methylpyridin-3-yl)methanol, a range of molecular descriptors can be calculated computationally. These fall into several categories:
Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume, ovality).
Electronic Descriptors: These quantify the electronic properties (e.g., dipole moment, polarizability, partial charges on atoms).
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polar surface area (PSA).
Predicted Physicochemical Properties:
Based on its structure, several key physicochemical properties can be estimated using QSPR principles and available computational tools.
| Property | Predicted Value/Range | Significance |
| Molecular Weight | 153.18 g/mol | Fundamental property for stoichiometric calculations. |
| logP (octanol-water partition coefficient) | ~0.5 - 1.5 | Indicates moderate lipophilicity. |
| Polar Surface Area (PSA) | ~40-60 Ų | Relates to solubility and permeability characteristics. |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 3 | From the pyridine nitrogen and the two oxygen atoms. |
| Molar Refractivity | ~40-45 cm³/mol | Relates to the volume and polarizability of the molecule. |
Hypothetical QSPR Models:
A hypothetical QSPR study for a series of related methoxy-methyl-pyridinols could be developed to predict properties such as:
Boiling Point: This would likely be correlated with descriptors related to molecular size (e.g., molecular weight, surface area) and intermolecular forces (e.g., hydrogen bonding capacity, dipole moment).
Solubility: Aqueous solubility would be negatively correlated with lipophilicity (logP) and positively correlated with descriptors representing polarity and hydrogen bonding ability (PSA).
Sublimation Enthalpy: For solid compounds, the energy required for sublimation is strongly related to the strength of intermolecular forces in the crystal lattice. rsc.org A QSPR model could predict this based on descriptors that quantify hydrogen bonding and π-stacking.
By synthesizing a database of these compounds and their experimentally determined properties, a statistically robust QSPR model could be generated. Such a model would be a valuable tool for predicting the properties of new, unsynthesized derivatives, thereby guiding future research and development. The study of pyridine derivatives often involves evaluating how substitutions affect their physicochemical properties. nih.govnih.govresearchgate.net
2 Methoxy 4 Methylpyridin 3 Yl Methanol As a Building Block in Diverse Organic Synthesis and Materials Science
Synthesis of Complex Organic Scaffolds and Chemical Intermediates
The primary utility of (2-Methoxy-4-methylpyridin-3-yl)methanol in organic synthesis lies in its role as a precursor to more complex molecular architectures. The hydroxymethyl group at the 3-position is a key reactive handle, readily undergoing transformation to facilitate the construction of intricate chemical intermediates.
A common and critical transformation is the conversion of the hydroxymethyl group (-CH₂OH) into a chloromethyl group (-CH₂Cl). This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting chloromethyl pyridine (B92270) derivative is a highly valuable intermediate because the chloride is an excellent leaving group, primed for nucleophilic substitution reactions. This strategy is a cornerstone in the synthesis of many pharmaceutical ingredients. For example, a similar intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, is a key component in the industrial synthesis of omeprazole (B731), a widely used proton-pump inhibitor rasayanjournal.co.in. The synthesis involves the chlorination of the corresponding hydroxymethyl pyridine, followed by coupling with a benzimidazole (B57391) moiety rasayanjournal.co.in.
This reactivity allows (2-Methoxy-4-methylpyridin-3-yl)methanol to be a key component in the convergent synthesis of complex molecules. The general synthetic utility of pyridylmethanols is well-established; they serve as starting materials for a range of compounds, including pharmaceuticals and agrochemicals, by leveraging the reactivity of the hydroxymethyl group for oxidation, esterification, or condensation reactions sgtlifesciences.comnbinno.com. For instance, the related compound (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is an intermediate used to prepare 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, which are investigated as ulcer inhibitors dataintelo.com. This underscores the importance of the substituted pyridylmethanol scaffold in building bioactive molecules.
Furthermore, the methoxy (B1213986) group on the pyridine ring can influence the reactivity and properties of the molecule. Methoxypyridines have been shown to be valuable surrogates for piperidines and pyridones in the synthesis of complex alkaloids, where the methoxy group can modulate the basicity of the pyridine nitrogen, facilitating reactions that might otherwise be low-yielding nih.gov. This tuning of electronic properties is a subtle but powerful aspect of using building blocks like (2-Methoxy-4-methylpyridin-3-yl)methanol.
Table 1: Key Reactions of the Pyridylmethanol Scaffold
| Reaction Type | Reagent Example | Product Functional Group | Application |
|---|---|---|---|
| Chlorination | Thionyl Chloride (SOCl₂) | -CH₂Cl | Intermediate for Nucleophilic Substitution |
| Oxidation | Manganese Dioxide (MnO₂) | -CHO (Aldehyde) | Synthesis of Aldehydes, Carboxylic Acids |
| Esterification | Acetic Anhydride | -CH₂OC(O)R | Protecting Group, Prodrug Synthesis |
| Etherification | Sodium Hydride, Alkyl Halide | -CH₂OR | Modification of Solubility/Properties |
Precursor for Ligands in Transition Metal Catalysis and Coordination Chemistry
The structure of (2-Methoxy-4-methylpyridin-3-yl)methanol is inherently suited for application in coordination chemistry. The pyridine ring contains a nitrogen atom with a lone pair of electrons, which is a classic coordination site for transition metals wikipedia.orgsemanticscholar.orgjscimedcentral.com. Additionally, the oxygen atom of the hydroxymethyl group can also act as a donor atom. Together, the pyridine nitrogen and the adjacent methanol (B129727) oxygen can form a stable five-membered chelate ring with a metal center, making the compound a potential bidentate ligand.
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and catalysis due to their electronic properties and ability to stabilize a variety of metal oxidation states semanticscholar.orgjscimedcentral.com. The specific substituents on the pyridine ring, such as the methoxy and methyl groups in (2-Methoxy-4-methylpyridin-3-yl)methanol, can be used to fine-tune the steric and electronic properties of the resulting metal complex. This tuning can influence the complex's stability, solubility, and catalytic activity.
While direct studies of (2-Methoxy-4-methylpyridin-3-yl)methanol as a ligand are not prominent, the synthesis of complexes from analogous structures is well-documented. For instance, a range of transition metal complexes have been prepared with ligands derived from 4-methoxy-N-(pyridin-2-ylmethylene)aniline, which features a similar pyridine-N donor site researchgate.net. These complexes have been investigated for applications such as the polymerization of methyl methacrylate researchgate.net. Similarly, pyridinemethanol carboxylates have been used to synthesize zinc and cadmium complexes, forming structures from simple zwitterions to complex metal-organic frameworks (MOFs) researchgate.net. The ability of the alcohol oxygen to participate in coordination is crucial in these architectures researchgate.net. This body of work strongly supports the potential of (2-Methoxy-4-methylpyridin-3-yl)methanol to serve as a versatile precursor for new ligands and functional coordination complexes.
Applications in Specialty Chemical Synthesis (Non-Biological End-Uses)
Beyond pharmaceuticals, pyridine derivatives are important in the broader specialty chemicals industry, finding use in agrochemicals, solvents, and industrial reagents jubilantingrevia.com. Pyridylmethanols, such as the isomers of the title compound, are versatile intermediates for these sectors nbinno.comdataintelo.com. The global market for pyridinemethanol is driven by its demand in synthesizing pesticides and other fine chemicals nbinno.com.
The applications often leverage the same reactivity exploited in drug synthesis. For example, the conversion to a chloromethylpyridine is a common first step for producing agrochemicals google.com. The pyridine scaffold is a known toxophore in certain pesticides, and functionalization allows for the creation of a diverse library of compounds for screening.
Furthermore, pyridine and its derivatives, including picolines, are used as precursors for a wide range of industrial products, including chemicals for electronics, rubber, paints, and textiles jubilantingrevia.com. While specific, large-scale, non-biological applications of (2-Methoxy-4-methylpyridin-3-yl)methanol are not widely publicized, its properties fit the profile of a useful synthetic intermediate for this sector. For example, 2-(Hydroxymethyl)pyridine is used as a building block for specialty chemicals and as a reagent in organic synthesis nbinno.com. The presence of the methoxy and methyl groups on the ring of the title compound allows for the synthesis of more substituted, niche specialty chemicals where specific physical properties like solubility or boiling point are required.
Derivatization for Advanced Materials Research (e.g., Polymers, Optoelectronic Materials)
The functional groups of (2-Methoxy-4-methylpyridin-3-yl)methanol make it an intriguing candidate for derivatization into monomers for advanced materials. The reactive hydroxymethyl group is particularly suitable for modification to introduce a polymerizable moiety. For instance, the alcohol can be readily esterified with acrylic acid or methacrylic acid to form the corresponding acrylate or methacrylate monomer. These monomers could then be polymerized via free-radical polymerization to create polymers with a pendant, functional pyridine group.
This approach is gaining traction as a way to incorporate the unique properties of aromatic and heterocyclic compounds into polymers. A notable example involves the use of 2-methoxy-4-vinylphenol (MVP), a structurally related bio-based monomer, in the synthesis of thermoplastics and thermoset polymers jscimedcentral.com. The ability to create polymers from functionalized building blocks like these opens avenues for materials with tailored thermal properties, solubility, and chemical resistance jscimedcentral.com. A patent has also described a process to produce dimers, trimers, and polymers from pyridinemethanol derivatives, highlighting their potential to form novel structures with high electronic conjugation that could be used as antioxidants innoget.com.
In the realm of optoelectronic materials, substituted pyridine cores are also of significant interest. Researchers have designed and synthesized bent-shaped luminescent mesogens (liquid crystals) based on 2-methoxypyridine (B126380) derivatives researchgate.netrsc.org. These materials exhibit liquid crystalline phases and possess photo-physical properties that make them candidates for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices researchgate.net. The derivatization of (2-Methoxy-4-methylpyridin-3-yl)methanol could similarly lead to novel liquid crystals or organic semiconductors, where the pyridine core contributes to the electronic properties and intermolecular organization of the material.
Future Directions and Emerging Research Avenues in 2 Methoxy 4 Methylpyridin 3 Yl Methanol Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
The synthesis of substituted pyridines is moving away from traditional, often inefficient, multi-step procedures toward greener and more atom-economical alternatives. rsc.org Future research on (2-Methoxy-4-methylpyridin-3-yl)methanol will likely focus on developing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste.
Key areas of development include:
Direct C-H Functionalization : Instead of relying on pre-functionalized precursors, direct C-H activation and functionalization represent a more efficient approach to building molecular complexity. rsc.orgbeilstein-journals.orgnih.gov For a molecule like (2-Methoxy-4-methylpyridin-3-yl)methanol, this could mean introducing substituents directly onto the pyridine (B92270) ring without the need for halogenation or other activation steps, which generate stoichiometric waste. nih.gov Strategies for meta-C-H functionalization, which are traditionally challenging for pyridines, are emerging and could offer new pathways to novel derivatives. nih.govnih.gov
Photocatalysis and Electrosynthesis : Visible-light photocatalysis and electrochemical methods are increasingly used to drive reactions under mild conditions, often replacing harsh reagents. acs.orgrsc.org These techniques can generate reactive radical intermediates from pyridine precursors, enabling novel bond formations. rsc.orgrsc.org Future syntheses could employ photocatalytic methods to construct the pyridine ring or modify the substituents with high selectivity and lower energy input. acs.org Electrochemical approaches offer an oxidant-free method for creating derivatives like pyridine carboxamides. rsc.org
Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters like temperature and residence time, leading to higher yields, improved safety, and easier scalability. beilstein-journals.orgnih.gov The synthesis of pyridines has been successfully demonstrated in flow reactors, sometimes combining multiple steps into a single, continuous process. beilstein-journals.orgtechnologynetworks.comresearchgate.net Applying flow chemistry to the synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanol could streamline its production significantly.
| Approach | Traditional Methods (e.g., Hantzsch) | Emerging Sustainable Methods |
|---|---|---|
| Principle | Multi-component condensation followed by oxidation. Often requires harsh conditions and generates byproducts. organic-chemistry.org | Direct C-H bond activation, photocatalysis, or electrochemistry to form bonds under mild conditions. rsc.orgacs.orgrsc.org |
| Atom Economy | Lower, due to the use of stoichiometric oxidants and protecting groups. | Higher, as fewer atoms are wasted in byproducts. C-H functionalization is particularly atom-economical. nih.gov |
| Reaction Conditions | Often requires high temperatures and strong acids/bases. | Typically mild, often at room temperature using light or electrical potential as the driving force. acs.orgrsc.org |
| Scalability | Batch processes can be challenging to scale. | Flow chemistry setups are inherently more scalable and offer better process control. beilstein-journals.orgacs.org |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its established role as a synthetic intermediate, future research will likely uncover novel reactivity patterns for (2-Methoxy-4-methylpyridin-3-yl)methanol and related structures. This involves exploring transformations that go beyond simple modifications of the existing functional groups.
Ring-Opening and Skeletal Editing : The pyridine ring, while aromatic and stable, is not inert. Methods for pyridine ring-opening, such as the Zincke reaction, can transform the heterocycle into valuable acyclic building blocks like δ-amino ketones. researchgate.net More advanced strategies involve sequential ring-opening and ring-closing reactions, which can effectively "edit" the molecular skeleton, for instance, by converting a para-substituted pyridine into a meta-substituted aniline. acs.org Such unconventional transformations could convert (2-Methoxy-4-methylpyridin-3-yl)methanol into entirely new classes of compounds that are otherwise difficult to access.
Photocatalytic Radical Generation : The single-electron transfer chemistry of pyridines and their N-oxides can be harnessed through photoredox catalysis. nih.gov This allows for the generation of pyridinyl radicals or oxygen-centered radicals that can participate in unique C-H functionalization or cascade reactions. nih.govacs.org For example, this approach enables the functionalization of pyridines at positions dictated by radical reactivity rather than traditional electrophilic or nucleophilic substitution patterns. nih.gov
Electrochemical Transformations : Electrochemistry provides a powerful tool for accessing unique reactive intermediates. researchgate.net By controlling the electrode potential, specific oxidation or reduction pathways can be favored, leading to products not easily formed through conventional chemical methods. This could include novel dimerization reactions or the generation of pyridine acyl radicals for amidation. rsc.org
Integration with Automation and Artificial Intelligence in Chemical Discovery
The process of discovering new reactions and molecules is being revolutionized by the integration of artificial intelligence (AI) and laboratory automation. This synergy is set to dramatically accelerate the exploration of the chemical space around (2-Methoxy-4-methylpyridin-3-yl)methanol.
AI-Powered Synthesis Planning : Computer-aided synthesis planning (CASP) tools, powered by machine learning and deep learning, are becoming adept at designing viable synthetic routes. nih.gov These AI systems can analyze vast reaction databases to propose novel pathways for synthesizing derivatives of (2-Methoxy-4-methylpyridin-3-yl)methanol, potentially improving yields and reducing the number of steps compared to human-devised routes. nih.govacs.org AI can also predict reaction outcomes and recommend optimal conditions, saving significant experimental effort. earth.com
Automated Synthesis Platforms : The "make" phase of the discovery cycle is being accelerated by robotic platforms that can perform high-throughput experimentation (HTE). nih.gov These automated systems can run hundreds or thousands of reactions in parallel on a microscale, allowing for rapid screening of catalysts, reagents, and conditions. nih.gov Coupling AI-driven synthesis design with an automated flow chemistry platform creates a closed-loop system where the AI proposes experiments, a robot executes them, and the results are fed back to the AI for the next round of optimization.
Accelerated Discovery of Function : AI is not only used for synthesis but also for predicting the properties and potential applications of new molecules. nih.govharvard.edu By training models on known data, AI can screen virtual libraries of derivatives of (2-Methoxy-4-methylpyridin-3-yl)methanol to identify candidates with desirable characteristics, such as catalytic activity or specific material properties, thereby prioritizing synthetic efforts. harvard.edu This data-driven approach, sometimes called a chemical "reactome," promises a deeper understanding of chemical reactivity. earth.com
Advanced Spectroscopic Characterization Techniques for In Situ Monitoring
Understanding how a reaction occurs is as important as knowing what is produced. Future research will increasingly rely on advanced spectroscopic techniques to monitor the synthesis and transformations of (2-Methoxy-4-methylpyridin-3-yl)methanol in real-time (in situ), providing deep mechanistic insights that are impossible to obtain from endpoint analysis alone.
Real-Time NMR Spectroscopy : While traditional NMR is used for final product characterization, modern techniques allow for the real-time monitoring of reactions. nih.govresearchgate.net Fast two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to track the evolution of reactants, intermediates, and products simultaneously, helping to elucidate complex reaction networks and kinetics. nih.govnumberanalytics.comwikipedia.org This is particularly valuable for identifying transient, unstable intermediates that are key to the reaction mechanism.
Advanced Mass Spectrometry : Mass spectrometry (MS) is also moving beyond its traditional role in final analysis. acs.org Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) allow for the direct sampling and analysis of neutral analytes from complex, heterogeneous reaction mixtures in real-time. acs.org Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing detailed structural information on intermediates as they form. numberanalytics.comnumberanalytics.com High-resolution methods like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) provide highly accurate mass data, confirming the elemental composition of transient species. mdpi.com
| Technique | Principle | Application to (2-Methoxy-4-methylpyridin-3-yl)methanol Chemistry |
|---|---|---|
| Fast 2D NMR (e.g., COSY, HSQC) | Correlates nuclear spins through bonds or space to reveal connectivity in a molecule, adapted for rapid acquisition. wikipedia.orglibretexts.org | Real-time tracking of all components in a reaction mixture, identifying transient intermediates and determining reaction pathways and kinetics. nih.govresearchgate.net |
| In Situ IR/Raman Spectroscopy | Monitors changes in vibrational modes of functional groups as the reaction progresses. | Provides real-time kinetic data by tracking the disappearance of reactant peaks (e.g., -OH stretch) and the appearance of product peaks. |
| Real-Time Mass Spectrometry (e.g., CP-MIMS, ESI-MS) | Continuously samples the reaction mixture to provide real-time data on the mass-to-charge ratio of components. acs.org | Detects and quantifies reactants, products, and intermediates, even at trace levels, offering high sensitivity and selectivity for mechanistic investigation. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Selected ions are fragmented and their fragments analyzed to provide structural information. numberanalytics.comnumberanalytics.com | Elucidation of the structure of unknown or transient intermediates detected during in situ monitoring. numberanalytics.com |
Expanding Applications in Catalysis and Advanced Functional Materials
The unique electronic and structural features of the (2-Methoxy-4-methylpyridin-3-yl)methanol scaffold make it an attractive building block for applications beyond its current use, particularly in catalysis and materials science.
Ligands for Asymmetric Catalysis : Pyridine derivatives are ubiquitous as ligands in transition-metal catalysis. nih.gov The substituents on the pyridine ring (methoxy and methyl groups) can fine-tune the electronic and steric properties of a metal center, influencing the activity and selectivity of a catalyst. nih.gov By modifying the methanol (B129727) group to create bidentate or tridentate ligands, (2-Methoxy-4-methylpyridin-3-yl)methanol could serve as a precursor to a new class of chiral ligands for asymmetric catalysis, a field where novel ligand frameworks are in constant demand. acs.orgacs.org
Precursors for Functional Polymers : The hydroxyl group provides a reactive handle for polymerization. Derivatives of pyridinemethanol can undergo polymerization to create novel materials with extended structures. innoget.cominnoget.com Polymers incorporating the pyridine moiety could exhibit interesting properties, such as acting as solid-supported catalysts, chelating agents for metal sequestration, or materials with specific electronic or optical properties. Research into the stereospecific polymerization of monomers using pyridine-amido aluminum precursors highlights the potential for creating highly controlled polymer microstructures. rsc.org
Building Blocks for Metal-Organic Frameworks (MOFs) : The pyridine nitrogen and the hydroxyl oxygen offer potential coordination sites for building metal-organic frameworks. By converting the methanol to a carboxylic acid or other linking group, the molecule could serve as a multitopic organic linker. The resulting MOFs could have applications in gas storage, separation, or heterogeneous catalysis, with the functional groups within the framework pores providing active sites.
Q & A
Basic Questions
Q. What are the standard synthetic routes for (2-Methoxy-4-methylpyridin-3-yl)methanol?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyridine derivatives. For example, hydrazine derivatives may react with aldehydes under acidic conditions (e.g., acetic acid) in ethanol, followed by oxidation using reagents like sodium hypochlorite to form triazolo-pyridine derivatives . Key steps include:
- Step 1 : Condensation of 2-hydrazinopyridine with a substituted benzaldehyde.
- Step 2 : Oxidation of the intermediate with NaOCl·5H₂O in ethanol.
- Yield Optimization : Stirring at room temperature for 3–24 hours improves product purity (91% yield reported in similar syntheses) .
Q. How is (2-Methoxy-4-methylpyridin-3-yl)methanol characterized using spectroscopic techniques?
- Methodological Answer :
- 1H-NMR : Look for diagnostic peaks:
- Methoxy groups resonate at δ ~3.84 ppm (singlet, 3H).
- Aromatic protons appear between δ 6.7–8.1 ppm, with splitting patterns dependent on substitution .
- 13C-NMR : Methoxy carbons at ~55 ppm; pyridine carbons in the range of 106–157 ppm .
- FTIR : Strong absorption bands for C-O (methoxy) at ~1260 cm⁻¹ and O-H (alcohol) at ~3198 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or FTIR band shifts) may arise from impurities or solvent effects. Strategies include:
- Cross-Validation : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., calculated m/z 334.1556 vs. observed 334.1553 ).
- Solvent Screening : Test solubility in DMSO, methanol, or THF to assess aggregation effects .
- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What solvent systems optimize reactivity and stability in reactions involving this compound?
- Methodological Answer :
- Polar Protic Solvents (e.g., methanol, ethanol) : Suitable for condensation reactions due to H-bonding stabilization.
- Aprotic Solvents (e.g., THF, DCM) : Preferred for reactions sensitive to proton exchange, such as Grignard additions .
- Stability Considerations : Avoid prolonged exposure to light or moisture; store under inert gas (N₂/Ar) at –20°C .
Q. How can computational tools aid in predicting synthetic pathways for derivatives?
- Methodological Answer : Tools like PISTACHIO and REAXYS databases enable retrosynthetic analysis by:
- Precursor Scoring : Prioritizing feasible intermediates based on bond disconnections.
- Template Relevance : Identifying analogous reactions (e.g., triazolo-pyridine formations) with high plausibility scores .
- Case Study : A route for a triazolo derivative was validated using 91% experimental yield data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
